N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide
Description
This compound features a thieno[3,4-c]pyrazole core, a bicyclic heterocycle combining thiophene and pyrazole rings. Key substituents include:
- A 4-methoxybenzyl group linked via an amide bond.
- A 3,4-dimethylbenzamide moiety at the 3-position of the pyrazole.
Its synthesis likely involves multi-step organic reactions, including cyclization and amidation, as seen in related thieno derivatives .
Properties
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-15-4-7-18(10-16(15)2)24(30)26-23-20-13-32-14-21(20)27-28(23)12-22(29)25-11-17-5-8-19(31-3)9-6-17/h4-10H,11-14H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENWAPSIZJELLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a complex organic compound belonging to the thienopyrazole class. Compounds in this category are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H26N4O3S
- Molecular Weight : 430.54 g/mol
1. Antioxidant Activity
Research indicates that thienopyrazole derivatives exhibit significant antioxidant properties. A study involving related compounds demonstrated their ability to protect erythrocytes from oxidative stress induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when treated with thienopyrazole derivatives compared to controls .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole | 12 ± 1.03 |
This suggests that our compound may similarly mitigate oxidative damage in biological systems.
2. Anticancer Activity
Thienopyrazole compounds have been studied for their potential as anticancer agents. In particular, they have been identified as inhibitors of various kinases involved in cancer progression. For instance, some derivatives have shown activity against aurora kinases, which are crucial for cell division and are often overexpressed in tumors .
3. Anti-inflammatory Properties
Thienopyrazoles are also recognized for their anti-inflammatory effects. They inhibit phosphodiesterase enzymes (such as PDE7), which play a role in inflammatory responses . This mechanism can be particularly beneficial in treating conditions characterized by chronic inflammation.
Study on Erythrocyte Protection
A notable study focused on the protective effects of thienopyrazole compounds against erythrocyte damage caused by environmental toxins. The results indicated that these compounds significantly reduced cell malformations when compared to untreated groups exposed to toxic agents .
Molecular Docking Studies
Computational studies involving molecular docking have been utilized to predict the interactions between thienopyrazole derivatives and target proteins associated with various diseases. For example, docking studies have suggested that these compounds can effectively bind to active sites of kinases and other relevant biomolecules, promoting their potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno-Pyrimidine Derivatives
Example: 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide
- Core Structure: Thieno[2,3-d]pyrimidine (vs. thieno[3,4-c]pyrazole in the target compound).
- Substituents: A trifluoromethylphenoxy group and 4-methoxybenzamide.
- Bioactivity : Exhibits antimicrobial properties against S. aureus and E. coli.
- Analytical Data : Characterized via IR, NMR, and ESI-MS .
Comparison :
*Molecular weight estimated based on structural formula.
Pyrazolo-Pyrimidine Derivatives
Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents: Fluorophenyl, benzenesulfonamide, and chromenone groups.
- Bioactivity : Likely targets kinases or growth factor receptors (common for pyrazolo-pyrimidines).
Comparison :
Complex Pyrazole-Based Amides
Example: 2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4-(3,4-dimethoxyphenyl)diazenyl-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl)amino)phenyl)tetradecanamide
- Structure : Combines pyrazole with diazenyl, trichlorophenyl, and long-chain amide groups.
- Properties : Likely low solubility due to hydrophobic tetradecanamide chain.
Analytical and Structural Insights
Hydrogen Bonding and Crystallinity
The target compound’s amide and methoxy groups may facilitate hydrogen bonding, influencing crystallinity and solubility. In contrast, pyrazolo-pyrimidine derivatives with sulfonamide groups (e.g., ) exhibit stronger hydrogen-bonding networks, enhancing thermal stability .
Mass Spectrometry and Molecular Networking
Fragmentation patterns (via LC-MS/MS) could differentiate the target compound from analogs. For example, the 3,4-dimethylbenzamide moiety would produce distinct ion clusters compared to trifluoromethylphenoxy groups in thieno-pyrimidines . Molecular networking (cosine score >0.8) might group it with other amide-containing thieno derivatives .
Q & A
Synthesis and Optimization
Basic Question: What are the standard synthetic protocols for preparing N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide? Methodological Answer: The synthesis typically involves multi-step reactions starting from thieno[3,4-c]pyrazole precursors. Key steps include:
Core Formation: Cyclization of substituted thiophene derivatives with hydrazines to form the thienopyrazole core .
Amide Coupling: Reaction of the core with activated esters (e.g., 3,4-dimethylbenzoyl chloride) under basic conditions (e.g., triethylamine in dry DCM) .
Functionalization: Introduction of the 4-methoxybenzylamino group via nucleophilic substitution or reductive amination .
Purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) and verified by HPLC (>95% purity) .
Advanced Question: How can computational modeling optimize reaction conditions for improving yield and selectivity? Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates to identify energy barriers. For example:
- Solvent Effects: COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics .
- Catalyst Screening: Machine learning models trained on reaction databases (e.g., Reaxys) suggest optimal catalysts (e.g., Pd/C for hydrogenation steps) .
Experimental validation via Design of Experiments (DoE) minimizes trial-and-error, focusing on critical parameters like temperature (60–100°C) and pH (6–8) .
Structural Characterization
Basic Question: What spectroscopic techniques are essential for confirming the compound’s structure? Methodological Answer:
NMR Spectroscopy:
- 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- 13C NMR confirms carbonyl signals (amide C=O at ~170 ppm) and thienopyrazole carbons .
Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns .
Advanced Question: How can researchers resolve ambiguous NOE correlations in crowded spectral regions? Methodological Answer:
- Selective 1D NOESY: Targets specific protons (e.g., methoxybenzyl group) to clarify spatial proximity .
- Cryogenic Probes: Enhance sensitivity in 2D HSQC and HMBC experiments for low-concentration samples .
Biological Activity Evaluation
Basic Question: What in vitro assays are recommended for preliminary pharmacological screening? Methodological Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) at varying concentrations (1–100 µM) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Question: How should researchers address contradictory data between in vitro potency and in vivo efficacy? Methodological Answer:
Pharmacokinetic Profiling: Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (microsomal assays) .
Orthogonal Assays: Use SPR (surface plasmon resonance) to validate target binding affinity if cell-based assays show discrepancies .
Data Analysis and Reproducibility
Basic Question: What statistical methods ensure reproducibility in dose-response studies? Methodological Answer:
- Four-Parameter Logistic (4PL) Regression: Fits dose-response curves (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
- Outlier Detection: Grubbs’ test removes anomalous data points (>2 SD from mean) .
Advanced Question: How can researchers analyze batch-to-batch variability in synthetic yields? Methodological Answer:
- Multivariate Analysis (MVA): PCA (principal component analysis) identifies critical variables (e.g., reaction time, catalyst loading) causing variability .
- Quality-by-Design (QbD): Establish a design space using ICH guidelines to maintain yield within ±5% .
Computational and Mechanistic Studies
Basic Question: What molecular docking strategies predict the compound’s binding mode? Methodological Answer:
- Protein Preparation: Use AutoDock Tools to add hydrogens and assign charges to the target (e.g., kinase domain PDB: 1ATP) .
- Flexible Docking: Account for side-chain mobility (e.g., GLIDE Induced Fit) to refine poses with RMSD <2.0 Å .
Advanced Question: How do MD simulations elucidate dynamic interactions in aqueous environments? Methodological Answer:
- Explicit Solvent Models: Run 100-ns simulations (AMBER force field) to analyze hydrogen bonding (e.g., between amide groups and water) .
- Binding Free Energy: Calculate ΔG using MM-PBSA to rank binding affinities across analogs .
Stability and Degradation
Basic Question: What accelerated stability studies are critical for formulation development? Methodological Answer:
- Forced Degradation: Expose to 40°C/75% RH (ICH Q1A) for 4 weeks, monitoring degradation via HPLC (e.g., hydrolytic cleavage of the amide bond) .
Advanced Question: How can LC-HRMS identify unknown degradation products? Methodological Answer:
- Fragmentation Libraries: Compare MS/MS spectra with databases (e.g., mzCloud) to assign structures (e.g., oxidation at the thiophene sulfur) .
- Isotope Labeling: Use 13C-labeled analogs to trace degradation pathways in stability chambers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
